5,6-Dihydroxy-NADP

Beschreibung

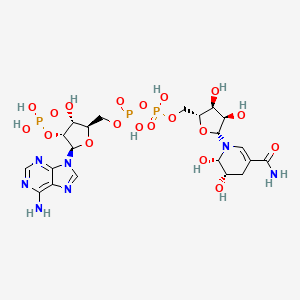

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H32N7O19P3 |

|---|---|

Molekulargewicht |

779.4 g/mol |

IUPAC-Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(2S,3S)-5-carbamoyl-2,3-dihydroxy-3,4-dihydro-2H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H32N7O19P3/c22-16-11-18(25-5-24-16)28(6-26-11)21-15(46-48(35,36)37)13(31)10(45-21)4-43-50(40,41)47-49(38,39)42-3-9-12(30)14(32)20(44-9)27-2-7(17(23)33)1-8(29)19(27)34/h2,5-6,8-10,12-15,19-21,29-32,34H,1,3-4H2,(H2,23,33)(H,38,39)(H,40,41)(H2,22,24,25)(H2,35,36,37)/t8-,9+,10+,12+,13+,14+,15+,19-,20+,21+/m0/s1 |

InChI-Schlüssel |

LRAVAOPKUBJONV-IVCJQJMGSA-N |

Isomerische SMILES |

C1[C@@H]([C@@H](N(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)O)O |

Kanonische SMILES |

C1C(C(N(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Dynamics of 5,6 Dihydroxy Nadp

De Novo and Salvage Pathways for NAD+ Precursors

The journey to NADP+ begins with the synthesis of its precursor, Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). Cells utilize two primary routes to produce NAD+: the de novo synthesis pathway and the salvage pathways. qualialife.comcolumbia.edu

The de novo pathway builds NAD+ "from scratch," starting with the essential amino acid L-tryptophan. qualialife.comcaleriehealth.com.my This multi-step process, also known as the kynurenine pathway, occurs mainly in the liver and kidneys. researchgate.netresearchgate.net Tryptophan is converted through a series of intermediates to quinolinic acid, which is then transformed into nicotinic acid mononucleotide (NaMN), a direct precursor that feeds into the final steps of NAD+ synthesis. columbia.edustanford.edu

More crucial for maintaining NAD+ homeostasis in most mammalian tissues are the salvage pathways . researchgate.netfrontiersin.org These pathways recycle NAD+ breakdown products and utilize dietary forms of vitamin B3. researchgate.netaboutnad.com The salvage pathways are considered the primary source of NAD+ biosynthesis in mammals, accounting for the majority of the total NAD+ pool. researchgate.netfrontiersin.org

Key precursors for the salvage pathways include:

Nicotinamide (Nam) : The common product of NAD+-consuming enzymes is recycled back into nicotinamide mononucleotide (NMN) by the rate-limiting enzyme Nicotinamide phosphoribosyltransferase (NAMPT). frontiersin.orgnih.govnih.gov

Nicotinic Acid (NA) : Also known as niacin, NA is converted to nicotinic acid mononucleotide (NaMN) via the Preiss-Handler pathway. qualialife.comnad.com

Nicotinamide Riboside (NR) : NR is phosphorylated by Nicotinamide Riboside Kinases (NRKs) to form NMN, which is then converted to NAD+. nih.govelysiumhealth.com NMN is considered the most direct precursor to NAD+. nad.com

| Precursor | Pathway | Key Intermediate | Notes |

|---|---|---|---|

| Tryptophan (Trp) | De Novo | Quinolinic Acid | Least efficient precursor; pathway is complex with many steps. elysiumhealth.com |

| Nicotinic Acid (NA) | Preiss-Handler (Salvage) | Nicotinic Acid Mononucleotide (NaMN) | A form of vitamin B3 (niacin) obtained from diet. qualialife.comaboutnad.com |

| Nicotinamide (Nam) | Salvage | Nicotinamide Mononucleotide (NMN) | Recycles the breakdown product of NAD+-consuming reactions. columbia.eduresearchgate.net |

| Nicotinamide Riboside (NR) | Salvage | Nicotinamide Mononucleotide (NMN) | Efficiently converted to NMN in one step by NRK enzymes. elysiumhealth.comjinfiniti.com |

NAD Kinase-Mediated Phosphorylation of NAD+ to NADP+

The sole known pathway for the de novo synthesis of NADP+ is the phosphorylation of NAD+. latrobe.edu.aunih.gov This critical reaction is catalyzed by the enzyme NAD+ kinase (NADK), which transfers a phosphate (B84403) group from ATP to the 2'-hydroxyl group of the NAD+ molecule's ribose ring. wikipedia.orgwikipedia.org This conversion is fundamental for partitioning the cellular pool of nicotinamide adenine dinucleotides into two distinct groups: the NAD(H) pool, primarily involved in catabolic redox reactions, and the NADP(H) pool, which is crucial for anabolic (biosynthetic) processes and antioxidant defense. frontiersin.orgnih.gov

Enzymatic Regulation of NAD Kinase Activity

The activity of NADK is tightly regulated to meet the cell's metabolic demands and respond to environmental stress. Regulation occurs through several mechanisms, including post-translational modifications and allosteric control. latrobe.edu.aunih.gov A primary mode of regulation is the redox state of the cell. NADK activity can be allosterically inhibited by its downstream products, particularly the reduced form, NADPH, and also by NADH. wikipedia.orgfrontiersin.org This feedback inhibition ensures that NADP+ is synthesized only when needed, maintaining the appropriate balance between the NAD(H) and NADP(H) pools. frontiersin.org In some cell types, NADK activity is also stimulated by calcium/calmodulin binding, linking NADP+ synthesis to calcium signaling pathways. wikipedia.org

Compartmentalization of NAD(H) and NADP(H) Pools and their Biosynthesis

The NAD(H) and NADP(H) pools are not uniformly distributed throughout the cell but are segregated into distinct subcellular compartments, most notably the cytosol and the mitochondria. nih.govresearchgate.net The inner mitochondrial membrane is impermeable to these dinucleotides, necessitating separate synthesis and maintenance of the cytosolic and mitochondrial pools. nih.govnih.gov

This separation is achieved through the specific localization of biosynthetic enzymes. In mammals, a cytosolic NADK generates the NADP+ pool in the cytoplasm, while a distinct mitochondrial NAD kinase (MNADK, also known as NADK2) is responsible for synthesizing the mitochondrial NADP+ pool. nih.gov The cytosolic NMN is believed to be the precursor for mitochondrial NAD+, although the transport mechanism into the mitochondria is not fully understood. nih.gov This compartmentalization allows for independent regulation of redox states in different cellular locations, enabling the cytosol to maintain a highly reducing environment (high NADPH/NADP+ ratio) for biosynthesis while the mitochondria manage the redox balance for oxidative phosphorylation. nih.govmedicine.net

Interconversion Mechanisms between NADP+ and NADPH

While NADK is responsible for creating NADP+, the functional utility of this pool in anabolic reactions and antioxidant defense comes from its reduced form, NADPH. The interconversion between NADP+ and NADPH is a continuous process driven by several key metabolic pathways that reduce NADP+ to NADPH. nih.govaatbio.com

The primary sources of NADPH production in most non-photosynthetic organisms are:

The Pentose (B10789219) Phosphate Pathway (PPP) : This is a major source of NADPH in the cytosol. wikipedia.orgnih.govnih.gov The oxidative phase of the PPP, catalyzed by enzymes like Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), converts glucose-6-phosphate into ribulose 5-phosphate while reducing two molecules of NADP+ to NADPH. nih.govwikipedia.orgkhanacademy.org The PPP is estimated to be responsible for approximately 60% of NADPH production in humans. wikipedia.org

NADP+-dependent Dehydrogenases : Several dehydrogenases located in both the cytosol and mitochondria contribute to NADPH production. nih.gov These include NADP+-dependent malic enzyme, which converts malate to pyruvate, and NADP+-dependent isocitrate dehydrogenase (IDH), which converts isocitrate to α-ketoglutarate. wikipedia.orgnih.gov

Conversely, NADPH is oxidized back to NADP+ when it donates its electrons for biosynthetic reactions (e.g., fatty acid and nucleotide synthesis) or for antioxidant defense, such as the reduction of glutathione (B108866). wikipedia.orgnih.govresearchgate.net

| Enzyme | Pathway / Process | Reaction | Location |

|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | NADP+ → NADPH | Cytosol |

| 6-Phosphogluconate Dehydrogenase (6PGD) | Pentose Phosphate Pathway | NADP+ → NADPH | Cytosol |

| Malic Enzyme 1 (ME1) | Malate Metabolism | NADP+ → NADPH | Cytosol |

| Isocitrate Dehydrogenase 1 (IDH1) | Isocitrate Metabolism | NADP+ → NADPH | Cytosol |

| Isocitrate Dehydrogenase 2 (IDH2) | Isocitrate Metabolism / TCA Cycle | NADP+ → NADPH | Mitochondria |

| NADPH Oxidases (NOX) | Redox Signaling / Defense | NADPH → NADP+ | Membranes |

NADP+ Phosphatase Activity in NADP(H) Metabolism

To maintain cellular homeostasis, the conversion of NAD+ to NADP+ is not a one-way street. Cells possess NADP(H) phosphatases that can hydrolyze the 2'-phosphate group from NADP+ or NADPH, converting them back to NAD+ and NADH, respectively. wikipedia.orgnih.gov This reverse reaction allows the cell to fine-tune the relative sizes of the NAD(H) and NADP(H) pools according to metabolic needs. Enzymes such as MESH1 (metazoan SpoT homolog-1) and Nocturnin (NOCT) have been identified as key NADP(H) phosphatases, playing a crucial role in regulating the balance between these two essential coenzyme pools. nih.gov

Formation of Secondary Messengers from NADP+ (e.g., NAADP)

Beyond its central role in redox metabolism, NADP+ also serves as a substrate for the synthesis of potent signaling molecules. The most notable of these is nicotinic acid adenine dinucleotide phosphate (NAADP), a powerful intracellular calcium (Ca2+) mobilizing second messenger. nih.govwikipedia.org

NAADP is formed from NADP+ through a "base-exchange" reaction where the nicotinamide group of NADP+ is replaced by nicotinic acid. nih.govresearchgate.net This reaction is catalyzed by a family of multifunctional enzymes known as ADP-ribosyl cyclases, which in mammals include CD38 and CD157. wikipedia.orgresearchgate.net This synthesis often occurs under acidic pH conditions, suggesting it may be localized within acidic organelles like lysosomes. nih.govnih.gov The generation of NAADP from the metabolic coenzyme NADP+ provides a direct link between the cell's metabolic state and its calcium signaling apparatus. nih.gov

Enzymatic Systems and Reaction Mechanisms Involving 5,6 Dihydroxy Nadp

Overview of Oxidoreductase Enzymes Utilizing NADP(H) as a Coenzyme

Oxidoreductases are a major class of enzymes (EC 1) that catalyze the transfer of electrons from a reductant (electron donor) to an oxidant (electron acceptor). researchgate.net These enzymes are pivotal in a vast array of metabolic pathways, including energy metabolism, biosynthesis, and detoxification. researchgate.net A significant portion of oxidoreductases depend on nicotinamide (B372718) coenzymes, either Nicotinamide Adenine (B156593) Dinucleotide (NAD) or Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP), which exist in oxidized (NADP+) and reduced (NADPH) forms. nih.govnih.gov

These coenzymes function as soluble electron carriers, accepting or donating a hydride ion (a proton and two electrons). nih.gov Generally, enzymes involved in catabolic (breakdown) reactions tend to use NAD+, while those in anabolic (biosynthetic) processes prefer NADP+. nih.govnih.gov NADPH is a critical molecule for maintaining the cellular redox balance and provides the necessary reducing power for the synthesis of fatty acids, steroids, and nucleic acids. nih.govnih.gov The availability and regeneration of these coenzymes are crucial for cellular function. The group of NADP-dehydrogenases, which includes enzymes from the pentose (B10789219) phosphate pathway, is a principal source for regenerating NADPH. frontiersin.org

Cofactor Specificity and Promiscuity of NADP-dependent Enzymes

The specificity of oxidoreductases for either NAD+ or NADP+ is a critical aspect of their function and is determined by the structural features of the cofactor-binding pocket. nih.gov Enzymes that preferentially use NADP+ typically have binding pockets that can accommodate the additional phosphate group on the 2'-hydroxyl of the adenine ribose moiety. nih.gov The discrimination between NAD+ and NADP+ is largely influenced by the charge and polarity of the binding pocket. nih.gov In NADP-specific enzymes, the negatively charged phosphate group of the cofactor is often stabilized by interactions with positively charged amino acid residues, such as arginine, as well as hydrogen-bond donating residues. nih.gov

While many enzymes exhibit a strong preference for one cofactor over the other, some display a degree of promiscuity, being able to utilize both NAD+ and NADP+, albeit often with different catalytic efficiencies. The ability to engineer the cofactor specificity of these enzymes is an area of significant interest in metabolic engineering and biocatalysis. nih.gov

Enzyme Kinetics and Catalytic Efficiency with NADP+ as Substrate/Cofactor

The study of enzyme kinetics provides insights into the catalytic mechanism of an enzyme and its efficiency. For NADP+-dependent enzymes, key kinetic parameters include the Michaelis constant (Km) for both the substrate and NADP+, and the catalytic constant (kcat), which represents the turnover number. The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Km.

The kinetic mechanism of NADP+-dependent enzymes can vary. For instance, some enzymes follow a sequential mechanism where both the substrate and cofactor must bind to the enzyme before the reaction occurs, while others may follow a ping-pong mechanism where one product is released before the second substrate binds. The specific kinetic parameters and mechanism are dependent on the individual enzyme and reaction conditions.

Below is an interactive table summarizing the general roles of the discussed enzymes with their established cofactor, NADP+.

| Enzyme | EC Number | Function | Cofactor |

| 15-Hydroxyprostaglandin-I Dehydrogenase (NADP+) | 1.1.1.231 | Oxidation of prostaglandins | NADP+ |

| Short-Chain Fatty Acid Dehydrogenase/Reductases (DHRS7) | - | 5-hydroxyeicosanoid dehydrogenase | NADP+/NADPH |

| Dihydrofolate Reductase | 1.5.1.3 | Reduction of dihydrofolate | NADPH |

| Testosterone 17β-Dehydrogenase (NADP+) | 1.1.1.64 | Oxidation of testosterone | NADP+ |

Role of Nadp H in Cellular Redox Homeostasis and Signaling

Maintenance of Cellular Redox Balance by the NADP+/NADPH Couple

The NADP+/NADPH couple is a cornerstone of cellular redox homeostasis, a tightly regulated balance between oxidizing and reducing equivalents that is crucial for normal physiological function. nih.govresearchgate.net Unlike the NAD+/NADH couple, which is primarily involved in catabolic reactions like glycolysis and oxidative phosphorylation to generate ATP, the NADP+/NADPH pool is predominantly kept in a highly reduced state. nih.govflybase.org This high NADPH/NADP+ ratio creates a robust reducing environment essential for anabolic pathways and for counteracting oxidative stress.

The cell expends significant energy to maintain this reduced pool of NADPH, underscoring its importance as a ready source of electrons for reductive biosynthesis and antioxidant systems. tandfonline.com The distribution of NADP(H) is highly compartmentalized within the cell, with distinct pools in the cytosol and mitochondria. nih.govresearchgate.net This separation allows for independent regulation of metabolic pathways in different cellular locations. The inner mitochondrial membrane is impermeable to NADP(H), necessitating shuttle systems, such as the isocitrate-α-ketoglutarate shuttle, to maintain the mitochondrial pool. nih.gov

Major sources for NADPH generation include the pentose (B10789219) phosphate (B84403) pathway (PPP) in the cytosol, where glucose-6-phosphate dehydrogenase (G6PD) is a key enzyme. nih.govresearchgate.net In mitochondria, isocitrate dehydrogenase (IDH2) and malic enzyme are significant contributors to the NADPH pool. nih.govwikipedia.org The regulation of these enzymes is critical for adjusting NADPH levels in response to cellular demand, thereby ensuring redox balance. nih.gov

Contribution to Antioxidant Defense Systems

NADPH is the primary provider of reducing power for the cell's antioxidant defense network, which protects against damage from reactive oxygen species (ROS). tandfonline.comnih.gov Its role is central to the function of several critical antioxidant systems.

The glutathione (B108866) and thioredoxin systems are two major thiol-dependent reductase systems that are vital for cellular protection against oxidative damage, and both are critically dependent on NADPH. nih.govnih.gov

Glutathione System: This system relies on the tripeptide glutathione (GSH). Glutathione peroxidase uses GSH to reduce harmful hydrogen peroxide to water, in the process oxidizing GSH to glutathione disulfide (GSSG). nih.govwikipedia.org To regenerate the protective GSH pool, the enzyme glutathione reductase (GR) utilizes NADPH to reduce GSSG back to two molecules of GSH. nih.govnih.govwikipedia.org The continuous supply of NADPH is therefore essential for maintaining a high GSH/GSSG ratio, a key indicator of cellular redox health. nih.govnih.gov

Thioredoxin System: This system consists of thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH. nih.gov Oxidized thioredoxin contains a disulfide bridge that is reduced by thioredoxin reductase in an NADPH-dependent reaction. nih.govresearchgate.net The reduced thioredoxin can then reduce disulfide bonds on other proteins, playing a key role in redox signaling and repairing oxidative damage. nih.gov In some organisms, the thioredoxin system can serve as a backup for glutathione reductase, highlighting the interconnectedness of these NADPH-dependent pathways. nih.govpnas.org

Table 1: Key NADPH-Dependent Antioxidant Systems

| System | Core Components | Function | Role of NADPH |

|---|---|---|---|

| Glutathione System | Glutathione (GSH), Glutathione Reductase (GR), Glutathione Peroxidase (GPx) | Detoxifies reactive oxygen species, particularly hydrogen peroxide. | Serves as the electron donor for Glutathione Reductase to regenerate reduced glutathione (GSH) from its oxidized form (GSSG). nih.govnih.gov |

| Thioredoxin System | Thioredoxin (Trx), Thioredoxin Reductase (TrxR) | Reduces disulfide bonds on proteins, repairs oxidative damage, and participates in redox signaling. | Provides the reducing power for Thioredoxin Reductase to regenerate reduced thioredoxin. nih.govresearchgate.net |

Paradoxically, NADPH is also the essential substrate for the NADPH oxidase (NOX) family of enzymes, whose primary function is to generate ROS. nih.govacs.org This process is not inherently damaging but is a crucial and highly regulated component of cell signaling and host defense. nih.govmdpi.com

NOX enzymes transfer an electron from NADPH across a membrane to molecular oxygen, producing superoxide (B77818) (O₂⁻) or hydrogen peroxide (H₂O₂). mdpi.comfrontiersin.org This "respiratory burst" in phagocytic immune cells, such as neutrophils, is a fundamental mechanism for destroying pathogens. selfhacked.com In non-phagocytic cells, the lower levels of ROS produced by NOX enzymes act as second messengers in various signaling pathways, regulating processes like cell growth, differentiation, and gene expression. nih.govfrontiersin.org The existence of seven distinct NOX isoforms (NOX1-5 and DUOX1/2) allows for precise control over ROS production in different tissues and in response to specific stimuli. nih.govmdpi.com

Implications of Redox Imbalance (Reductive Stress)

While much attention is given to oxidative stress (an excess of ROS), an imbalance skewed towards an overly reduced state, known as reductive stress, can be equally detrimental. jcdr.netnih.gov Reductive stress is characterized by abnormally high levels of reducing equivalents, such as elevated NADPH/NADP+ and NADH/NAD+ ratios. jcdr.netahajournals.org

An excess of NADPH can lead to reductive stress, which has been implicated in various pathological conditions. nih.govresearchgate.net For instance, an overabundance of NADPH can paradoxically promote ROS production. nih.govahajournals.org This can occur when high NADPH levels fuel excessive ROS generation by NOX enzymes or contribute to enhanced ROS production from mitochondria. nih.gov Studies have shown that both oxidative and reductive stress can sensitize the heart to injury, underscoring the critical need for tight regulation of the NADP(H) pool. ahajournals.org Eliminating NADPH oxidase activity, for example, can lead to a highly reduced state that promotes mitochondrial ROS production during ischemia. ahajournals.org This highlights the complex and delicate balance that cells must maintain, as either too little or too much reducing power can disrupt cellular function and lead to disease. researchgate.netbenthamscience.com

NADP+ as a Signaling Molecule and its Conversion to Calcium-Mobilizing Agents

Beyond its role as a redox cofactor, NADP+ itself has emerged as an important signaling molecule. tandfonline.com Under normal conditions, the cellular concentration of NADP+ is kept relatively low because the pool is maintained in its reduced NADPH form. tandfonline.com This low basal concentration makes NADP+ well-suited to act as a precursor for potent signaling agents.

A key signaling pathway involves the enzymatic conversion of NADP+ into nicotinic acid adenine (B156593) dinucleotide phosphate (NAADP). tandfonline.comumn.edu NAADP is a powerful second messenger that mobilizes calcium (Ca²⁺) from intracellular stores. nih.goved.ac.uk Unlike other calcium-mobilizing messengers like inositol (B14025) trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), NAADP acts on distinct acidic organelles, such as lysosomes, to release Ca²⁺. nih.govunito.itresearchgate.net This release is mediated by a family of ion channels known as two-pore channels (TPCs). nih.govresearchgate.net The NAADP-triggered Ca²⁺ release can act as a trigger, initiating a localized signal that can be amplified by other Ca²⁺ release mechanisms on the endoplasmic reticulum, leading to complex and coordinated cellular calcium signals. ed.ac.ukresearchgate.net

Interplay between NAD(H) and NADP(H) Redox Couples in Metabolism

The cell maintains two distinct but interconnected pools of pyridine (B92270) nucleotides: NAD(H) and NADP(H). nih.govflybase.org This separation is fundamental to regulating metabolism, allowing the cell to simultaneously manage catabolic and anabolic processes. flybase.orgscienceabc.com

Distinct Roles: The NAD+/NADH couple is primarily catabolic, with a relatively low NADH/NAD+ ratio. nih.gov NAD+ acts as an oxidizing agent, accepting electrons during the breakdown of fuel molecules in glycolysis and the TCA cycle. The resulting NADH then donates these electrons to the mitochondrial electron transport chain for ATP production. flybase.orgresearchgate.net In contrast, the NADP+/NADPH couple is primarily anabolic, maintained with a high NADPH/NADP+ ratio to provide reducing power for biosynthetic reactions, such as the synthesis of fatty acids, steroids, and nucleic acids. nih.govwikipedia.orgscienceabc.com

Interconnection: Despite their different primary functions, these two pools are linked. The enzyme NAD kinase catalyzes the phosphorylation of NAD+ to form NADP+, providing the sole de novo pathway for NADP+ synthesis. tandfonline.com Some isoforms of NAD kinase can also use NADH to produce NADPH directly. wikipedia.org Furthermore, the enzyme nicotinamide (B372718) nucleotide transhydrogenase (NNT), located in the inner mitochondrial membrane, can link the two pools by catalyzing the transfer of hydride from NADH to NADP+, generating NADPH at the expense of the proton motive force. researchgate.netnih.gov This interplay ensures that the distinct redox requirements for catabolism and anabolism can be met and balanced according to the cell's metabolic state. nih.gov

Table 2: Comparison of NAD(H) and NADP(H) Redox Couples

| Feature | NAD+/NADH Couple | NADP+/NADPH Couple |

|---|---|---|

| Primary Function | Catabolism (Energy Metabolism) flybase.org | Anabolism (Biosynthesis) & Antioxidant Defense nih.govflybase.org |

| Typical Cellular Ratio | High NAD+/NADH | High NADPH/NADP+ nih.gov |

| Key Metabolic Pathways | Glycolysis, TCA Cycle, Oxidative Phosphorylation nih.govresearchgate.net | Pentose Phosphate Pathway, Fatty Acid Synthesis, Steroid Synthesis nih.govwikipedia.org |

| Primary Role | Accepts electrons from fuel oxidation (NAD+). Donates electrons to ETC for ATP synthesis (NADH). researchgate.net | Donates electrons for reductive biosynthesis and regeneration of antioxidant systems (NADPH). tandfonline.comwikipedia.org |

| Link to Other Couple | NAD+ is the precursor for NADP+ synthesis via NAD kinase. tandfonline.com | Can be generated from NAD(H) via NAD kinase and Nicotinamide Nucleotide Transhydrogenase (NNT). tandfonline.comresearchgate.net |

Advanced Research Methodologies for 5,6 Dihydroxy Nadp Analysis

Quantitative Determination of NADP+ and NADPH Levels

Accurate quantification of NADP+ and NADPH, and by extension their derivatives like 5,6-Dihydroxy-NADP, is crucial for understanding cellular redox states and metabolic flux. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays are primary tools for this purpose, each with its own set of advantages and limitations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS is a powerful technique for the simultaneous quantification of multiple metabolites, offering high sensitivity and specificity. It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

Effective chromatographic separation is fundamental to LC-MS/MS analysis, ensuring that this compound is resolved from other cellular components before entering the mass spectrometer. Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly employed. HILIC is particularly useful for polar compounds like nucleotides, which may exhibit poor retention on traditional RP columns nih.gov. RP-HPLC, on the other hand, is versatile and can handle a wide range of polarities, often using mobile phases composed of acetonitrile (B52724) and aqueous buffers, sometimes with acidic modifiers like formic acid for MS compatibility sielc.comajchem-b.combiotech-asia.orgspectroscopyonline.com. The choice of stationary phase and mobile phase gradient is optimized to achieve adequate separation and peak shape for accurate quantification ajchem-b.comnih.govnih.gov.

Mass spectrometry, particularly in the tandem quadrupole (Triple Quadrupole) configuration, provides the necessary sensitivity and selectivity for metabolite quantification nih.govthermofisher.comesic.gov.in. This technique operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, thereby minimizing background noise and matrix effects nih.govesic.gov.in. Heated Electrospray Ionization (HESI) is a common ionization source used with triple quadrupole mass spectrometers, capable of ionizing a wide range of compounds and operating at various flow rates nih.govuni-saarland.defrontiersin.org. The ability to perform analyses in both positive and negative ionization modes is critical for comprehensive coverage of metabolites like NADP derivatives nih.govnih.govnih.govuni-saarland.de.

Challenges and Limitations in Enzymatic Assays for NADP(H)

Enzymatic assays are a common method for determining NADP(H) levels, often relying on the coupled reduction of a probe by NADPH or the oxidation of NADH. These assays can be sensitive and high-throughput nih.govinterchim.frnih.gov. However, they are susceptible to interference from other compounds in biological samples that can mimic or inhibit the enzymatic reaction nih.govresearchgate.net. For instance, compounds that can oxidize NAD(P)H non-specifically can lead to falsely elevated results nih.gov. Furthermore, the presence of other NADP(H) analogs or metabolites, such as a hypothetical this compound, could potentially interfere with the substrate specificity of the enzymes used in these assays, leading to inaccurate measurements or requiring specific assay optimization nih.govresearchgate.net. The development of specific counterscreens or the use of fluorescence-based assays in less commonly used spectral ranges can help mitigate some of these interference issues nih.govresearchgate.net.

Radiotracer Studies in Metabolic Pathway Elucidation

Radiotracer studies are invaluable for tracing the metabolic fate of compounds and elucidating complex biochemical pathways. By synthesizing NADP analogs with radioactive isotopes, such as Carbon-14 ((14)C), researchers can follow their incorporation and transformation within biological systems nih.govnih.govresearchgate.netasm.org. These studies are critical for understanding how compounds like this compound are synthesized, metabolized, or utilized in cellular processes. The placement of the radiolabel, often on the adenine (B156593) ring or nicotinamide (B372718) moiety, is carefully considered to ensure it does not interfere with the compound's biological activity while allowing for sensitive detection nih.govnih.gov. The synthesis of these labeled compounds can be complex, but advances in chemoenzymatic methods have improved accessibility nih.govnih.govacs.org.

High-Throughput Screening Methods for Enzyme Engineering

High-throughput screening (HTS) is essential for rapidly evaluating large libraries of enzyme variants, particularly in the context of enzyme engineering for improved specificity, activity, or novel functions. For NADP-dependent enzymes, HTS methods are employed to identify variants with altered cofactor preferences or enhanced catalytic efficiency with modified cofactors, such as potential analogs like this compound nih.govmdpi.comnih.govnih.govnih.govresearchgate.netmdpi.commdpi.com. These screening strategies often involve coupling enzyme activity to a detectable signal, such as colorimetric or fluorescent readouts nih.govnih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.comacs.org. Challenges in HTS include minimizing background noise, ensuring assay robustness, and dealing with compound interference researchgate.netnih.govacs.org. Techniques like growth-coupling, where enzyme activity is linked to cellular growth, offer an alternative selection strategy for enzyme engineering nih.govmdpi.com. Furthermore, methods that reduce reliance on expensive cofactors or allow for the use of non-canonical analogs are actively being developed nih.govnih.gov.

Computational and Theoretical Investigations of 5,6 Dihydroxy Nadp Interactions

Molecular Docking and Virtual Screening for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in structure-based drug design to predict the binding mode and affinity of a small molecule ligand, such as 5,6-Dihydroxy-NADP, within the active site of a target protein. nih.gov

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. While not directly applicable to a single compound study, the principles are used to evaluate and score the interaction of a specific ligand with a potential binding site.

Molecular docking programs utilize scoring functions to estimate the binding affinity between a ligand and a protein. This score is often expressed in units of energy (e.g., kcal/mol) and provides a prediction of the strength of the interaction. A lower binding energy generally indicates a more stable complex. researchgate.net

These predicted binding energies can be correlated with experimentally determined inhibition constants (Ki) or dissociation constants (Kd). For this compound, docking simulations against a target enzyme, such as a dehydrogenase or reductase, would yield a binding energy score. This score would represent a theoretical prediction of its binding strength, which could then be used to hypothesize its potential as an inhibitor or a substrate. For instance, a significantly lower binding energy for this compound compared to the native NADP+ might suggest a higher affinity for the enzyme.

A primary output of molecular docking is the detailed 3D model of the ligand-enzyme complex. This model allows for the precise identification of the amino acid residues within the binding pocket that form key interactions with the ligand. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces.

In the case of this compound, docking studies would reveal which specific residues of a target enzyme interact with the dihydroxy-substituted adenine (B156593) ring, the ribose, the phosphate (B84403) groups, and the nicotinamide (B372718) moiety. For example, the hydroxyl groups on the adenine ring might form unique hydrogen bonds with polar or charged amino acids like aspartate, glutamate, or lysine, which would not be present in interactions with the standard NADP+ cofactor. Identifying these key residues is crucial for understanding the basis of binding specificity and for designing site-directed mutagenesis experiments to validate the computational model. mdpi.comnih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. utupub.fi By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of the conformational changes and flexibility of a ligand-protein complex. mdpi.com

An MD simulation of this compound bound to an enzyme would begin with the static complex predicted by molecular docking. The simulation would then show how the complex behaves in a more realistic, solvated environment. This would allow for:

Conformational Analysis: Assessing the stability of the initial binding pose and exploring other potential low-energy conformations of the ligand within the active site. nih.gov It would also reveal the flexibility of different parts of the this compound molecule and the surrounding protein loops.

Interaction Stability: Evaluating the stability of key hydrogen bonds and other interactions over time.

Solvent Effects: Understanding the role of water molecules in mediating the interaction between the ligand and the protein.

These simulations can provide a deeper understanding of the binding process and the structural basis for the ligand's activity, going beyond the static picture provided by docking. nih.gov

Advanced Quantum Mechanical/Molecular Mechanical (QM/MM) Methods (e.g., ONIOM)

For processes involving changes in electronic structure, such as bond breaking or formation during an enzymatic reaction, purely classical methods like molecular docking and standard MD are insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating a small, electronically important part of the system with accurate but computationally expensive quantum mechanics, while the larger surrounding environment (the rest of the protein and solvent) is treated with more efficient molecular mechanics. henriquefernandes.pt

The ONIOM (Our own N-layered Integrated molecular Orbital and Molecular mechanics) method is a popular QM/MM approach. wikipedia.orgresearchgate.net In studying the interaction of this compound with an enzyme, a QM/MM approach like ONIOM would be essential for:

Investigating Reaction Mechanisms: If this compound acts as a substrate, QM/MM could be used to model the entire reaction pathway, including transition states and intermediates. The QM region would typically include the nicotinamide ring, the substrate, and the catalytic amino acid residues.

Accurate Energetics: Providing more accurate calculations of binding energies and reaction barriers by accounting for electronic effects like polarization and charge transfer between the ligand and the enzyme.

This method allows for the detailed investigation of chemical reactivity within the complex biological environment of an enzyme active site. henriquefernandes.ptacs.org

Modeling of Redox Potential and Electron Transfer Processes

The primary function of NADP+ and its derivatives is to participate in redox reactions by accepting or donating electrons. The redox potential of a molecule quantifies its tendency to be oxidized or reduced and is a critical parameter for understanding its role in biological electron transfer chains. researchgate.netnih.gov

Computational methods, particularly those based on quantum mechanics (like Density Functional Theory, DFT), can be used to model and predict the redox potential of molecules like this compound. Such calculations would determine how the addition of the two hydroxyl groups to the adenine moiety influences the electron distribution and, consequently, its redox potential compared to the unmodified NADP+. nih.gov

Furthermore, these theoretical models can be used to study the kinetics and mechanism of electron transfer between this compound and its redox partners, such as flavoenzymes. nih.govmdpi.com By modeling the electronic coupling between the donor and acceptor molecules, it is possible to understand the factors that govern the rate and efficiency of the electron transfer process, providing fundamental insights into the molecule's biochemical function. nih.gov

Future Directions in 5,6 Dihydroxy Nadp Research

Elucidation of Novel Enzymatic Transformations and Metabolic Fates

Illustrative Data Table: Potential Enzymatic Interactions of 5,6-Dihydroxy-NADP

| Enzyme Name/Class | Source Organism/System | Hypothesized Reaction Catalyzed | Predicted Product(s) | Role of this compound | Significance for Research |

| Novel Dehydrogenase | Extremophile X | This compound + Substrate → Product + NADP+ | Aldehyde/Ketone, Oxidized Substrate | Electron Acceptor | Unveiling novel redox pathways and cofactor specificity in extreme environments. |

| Hypothetical Transferase | Plant Species Y | This compound + Acceptor Molecule → Modified Acceptor + NADP+ | Glycosylated/Phosphorylated/Acylated Molecule | Phosphate (B84403) Donor/Acceptor | Investigating potential signaling roles or post-translational modifications. |

| Unknown Hydrolase | Human Cell Line Z | This compound + H₂O → Metabolite A + Metabolite B | Nicotinamide (B372718) derivative, Ribose-phosphate derivative | N/A | Determining endogenous degradation pathways and potential metabolic breakdown products. |

| Modified Alcohol Dehydrogenase | Archaea sp. ADH-D1 | This compound + Alcohol → Aldehyde + NADP+ + H₂O | Aldehyde, NADP+ | Cofactor | Elucidating structure-function relationships and catalytic mechanisms of ADHs. |

Comprehensive Mapping of Subcellular NADP(H) Dynamics

Future research will employ advanced techniques to map the precise subcellular localization and dynamic concentration changes of this compound within living cells. This will involve the development and application of highly specific fluorescent probes or immunocytochemical methods, coupled with sensitive imaging modalities such as confocal microscopy and mass spectrometry imaging (MSI). Time-resolved studies will track the flux and concentration of this compound across various cellular compartments, including the cytoplasm, mitochondria, nucleus, and endoplasmic reticulum, under different physiological conditions (e.g., nutrient availability, oxidative stress, signaling pathway activation). Such mapping will reveal if this compound exhibits compartmentalization and how its levels fluctuate in response to cellular stimuli, providing insights into its functional relevance in specific cellular microenvironments.

Illustrative Data Table: Subcellular Distribution and Dynamics of this compound

| Cellular Compartment | Detected this compound (Relative Abundance) | Condition A (e.g., Basal) | Condition B (e.g., Oxidative Stress) | Condition C (e.g., Nutrient Deprivation) | Primary Detection Method |

| Cytosol | High | Stable | Increased | Decreased | Fluorescence Microscopy |

| Mitochondria | Low to Moderate | Increased | Stable | Stable | Mass Spectrometry Imaging |

| Nucleus | Trace | Stable | Increased | Stable | Fluorescence Microscopy |

| Endoplasmic Reticulum | Moderate | Stable | Stable | Increased | Mass Spectrometry Imaging |

| Golgi Apparatus | Trace | Stable | Stable | Stable | Fluorescence Microscopy |

Exploration of Regulatory Functions in Gene Expression and Epigenetics

A significant avenue for future research involves investigating potential non-redox roles of this compound, particularly its influence on gene expression and epigenetic modifications. Studies will explore whether this compound can directly interact with DNA, RNA, transcription factors, or epigenetic machinery such as DNA methyltransferases or histone-modifying enzymes. Techniques like Chromatin Immunoprecipitation sequencing (ChIP-seq) could identify genomic regions bound by this compound or associated proteins. Furthermore, transcriptomic analyses (e.g., RNA-sequencing) will be employed to identify genes whose expression levels are modulated by the presence or absence of this compound, potentially revealing novel signaling cascades or regulatory networks. Understanding these interactions could uncover a role for this compound as a signaling molecule or a modulator of cellular identity.

Illustrative Data Table: Potential Regulatory Effects of this compound

| Target Gene/Process | Observed Effect of this compound | Fold Change (RNA-seq) | Associated Epigenetic Mark Change | Proposed Regulatory Mechanism |

| GeneA | Upregulation | +2.5x | Increased H3K27ac | Direct binding to promoter region; interaction with transcription factor X |

| GeneB | Downregulation | -1.8x | Decreased DNA methylation | Allosteric modulation of a repressor protein |

| Histone Modifier X | Activation | N/A | Increased histone acetylation | Direct binding to enzyme active site or regulatory domain |

| Transcription Factor Y | Binding affinity modulation | Variable | N/A | Nuclear translocation or DNA-binding enhancement |

| DNA Methyltransferase | Inhibition | N/A | Decreased DNA methylation | Competitive inhibition or allosteric effect |

Development of Advanced Biosensors for Real-Time Monitoring

The development of sophisticated biosensors capable of detecting and quantifying this compound in real-time is a critical future objective. This will necessitate the engineering of highly specific and sensitive detection platforms, such as fluorescent probes that exhibit a measurable change in signal upon binding to this compound, or electrochemical sensors that transduce binding events into electrical signals. Enzymatic biosensors, utilizing enzymes that exhibit high specificity for this compound, will also be explored. Key performance metrics for these biosensors will include their limit of detection (sensitivity), specificity (discrimination from structurally similar molecules like NADP), response kinetics, and stability in complex biological matrices. Successful development will enable unprecedented insights into the dynamic behavior of this compound in living systems.

Illustrative Data Table: Biosensor Development for this compound

| Biosensor Type | Detection Principle | Sensitivity (Limit of Detection) | Specificity (vs. NADP) | Response Time | Potential Application |

| Fluorescent Probe | Fluorescence Resonance Energy Transfer (FRET) | 10 nM | High (>100:1) | < 1 minute | Live-cell imaging of metabolic flux and localization. |

| Electrochemical Sensor | Amperometric detection of redox reaction | 5 nM | Moderate (10:1) | ~ 30 seconds | In vitro enzyme activity assays and kinetic studies. |

| Enzymatic Biosensor | Coupled enzyme assay (e.g., colorimetric readout) | 50 nM | Very High (>1000:1) | 2-5 minutes | High-throughput screening of enzyme activity or inhibitors. |

| Aptamer-based Sensor | Surface Plasmon Resonance (SPR) or electrochemical | 20 nM | High (>50:1) | < 2 minutes | Point-of-care diagnostics or cellular monitoring. |

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of this compound's biological roles will be achieved through the integration of multi-omics data. Future research will combine genomic information (identifying genes encoding relevant enzymes), transcriptomic data (gene expression profiles under various conditions), proteomic data (protein abundance and post-translational modifications), and metabolomic data (quantification of this compound and related metabolites). Advanced computational approaches, including network analysis, pathway reconstruction, and machine learning algorithms, will be employed to identify correlations, causal relationships, and emergent properties within cellular networks involving this compound. This systems-level perspective will provide a holistic view of its contribution to cellular homeostasis, metabolic regulation, and response to environmental cues.

Illustrative Data Table: Multi-Omics Integration for this compound Research

| Data Type | Potential Insights Related to this compound | Integration Methodologies | Key Research Questions Addressed |

| Genomics | Identification of genes encoding enzymes involved in this compound synthesis or degradation. | Genome-wide association studies (GWAS), Pathway reconstruction, Comparative genomics. | What are the genetic determinants of this compound metabolism across different species? |

| Transcriptomics | Changes in gene expression patterns associated with altered this compound levels or metabolic states. | Differential gene expression analysis, Network inference, Pathway enrichment analysis. | How does this compound influence cellular gene expression programs? Which pathways are transcriptionally regulated by its presence? |

| Proteomics | Quantification of proteins interacting with this compound or involved in its metabolic pathways. | Mass spectrometry-based proteomics, Protein-protein interaction studies (e.g., AP-MS). | Which proteins physically interact with this compound or its metabolic enzymes? How are these interactions modulated by cellular conditions? |

| Metabolomics | Quantitative profiling of this compound and its related metabolites in various biological samples. | Pathway analysis, Flux balance analysis, Multivariate statistical analysis. | What is the metabolic flux through pathways involving this compound? How do its levels correlate with other metabolic intermediates? |

| Systems Biology | Construction of predictive models of cellular networks incorporating this compound. | Network modeling, Machine learning, Causal inference, Agent-based modeling. | How does this compound contribute to overall cellular homeostasis, signaling, and response to perturbations? |

Compound List:

this compound

Nicotinamide Adenine (B156593) Dinucleotide Phosphate (NADP)

Nicotinamide Adenine Dinucleotide Phosphate, reduced form (NADPH)

Nicotinamide Adenine Dinucleotide, reduced form (NADH)

Nicotinamide Adenine Dinucleotide, oxidized form (NAD+)

Triphosphopyridine nucleotide (TPN)

Q & A

Basic Research Questions

Q. What is the structural characterization of 5,6-Dihydroxy-NADP, and how is it confirmed experimentally?

- Answer : The compound has the molecular formula C21 H32 N7 O19 P3 , with a SMILES notation detailing its purine nucleotide sugar structure, including a nicotinamide moiety and triphosphate linkage . Structural confirmation typically employs NMR spectroscopy to resolve hydroxyl and phosphate groups, mass spectrometry for molecular weight validation, and X-ray crystallography (if crystallizable) to resolve 3D conformation. These methods must account for its instability in aqueous solutions, requiring lyophilized storage and inert atmospheres during analysis .

Q. How is this compound detected in enzymatic assays, and what are common interference factors?

- Answer : Fluorometric or spectrophotometric assays at 340 nm (NADPH absorption) are standard, as the compound participates in redox reactions. For example, in dehydrogenase assays, this compound is reduced to NADPH, with fluorescence proportional to concentration . Key precautions:

- Duplicate measurements to ensure reproducibility .

- Background correction for NADH interference by parallel control wells .

- Use of analytical-grade reagents (e.g., Tris-HCl, MgCl₂) to avoid contamination .

Q. What biochemical pathways involve this compound, and how is it distinguished from NADP/NADPH?

- Answer : Unlike NADPH, which acts as a reductant in lipid biosynthesis and antioxidant systems, this compound is implicated in specialized redox cascades , such as hydroxylation reactions in secondary metabolism. Differentiation methods:

- HPLC separation using ion-pair chromatography to resolve structurally similar coenzymes .

- Enzyme-specific assays (e.g., with glucose-6-phosphate dehydrogenase) that selectively recognize the dihydroxy modification .

Advanced Research Questions

Q. How can researchers mitigate experimental challenges like NADH interference or compound instability?

- Answer :

- NADH interference : Pre-treat samples with lactate dehydrogenase to degrade NADH selectively .

- Instability : Use cryopreserved aliquots and avoid freeze-thaw cycles. Include chelating agents (e.g., EDTA) in buffers to prevent metal-catalyzed degradation .

- Validation : Cross-check results with alternative detection methods (e.g., LC-MS) .

Q. How should contradictory data on this compound’s enzyme-binding affinity be resolved?

- Answer : Contradictions may arise from variations in assay conditions (pH, ionic strength) or enzyme isoforms. Methodological steps:

- Standardize protocols (e.g., uniform buffer systems like 0.055 M Tris·HCl pH 7.8 with 0.0033 M MgCl₂) .

- Compare kinetic parameters (Km, Vmax) across studies using tools like the Michaelis-Menten model .

- Perform molecular docking simulations to assess structural interactions with target enzymes .

Q. What computational strategies are used to study this compound’s interactions with viral targets (e.g., SARS-CoV-2)?

- Answer :

- Molecular docking : Tools like AutoDock Vina predict binding affinities to viral proteases or polymerases .

- MD simulations : Analyze stability of ligand-target complexes over nanoseconds to identify critical residues .

- Validation : Cross-reference computational results with in vitro inhibition assays (e.g., IC50 measurements) .

Q. What are the challenges in synthesizing or purifying this compound, and how are they addressed?

- Answer :

- Synthesis : Requires regioselective hydroxylation of NADP, often via enzymatic catalysis (e.g., hydroxylases). Challenges include low yield and byproduct formation. Optimize using fed-batch reactors to maintain enzyme activity .

- Purification : Ion-exchange chromatography separates phosphorylated intermediates, while size-exclusion chromatography removes aggregates .

Q. How does this compound modulate enzyme allostery, and what techniques validate these interactions?

- Answer : The compound may act as a non-canonical allosteric modulator due to its hydroxyl groups. Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.